Methergine

Description

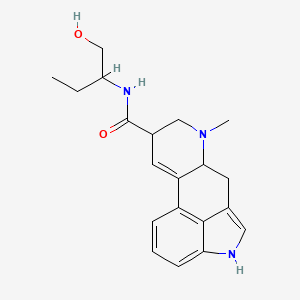

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBRKDKAWYKMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859203 | |

| Record name | Isomethergine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54808-91-2 | |

| Record name | Isomethergine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Pharmacological Research on Methergine

Molecular Mechanism of Action and Receptor Interaction Dynamics

Methylergometrine exerts its pharmacological effects by influencing the activity of several G protein-coupled receptors (GPCRs). Its ability to bind to and modulate these receptors dictates its impact on smooth muscle contraction and other physiological processes. patsnap.comguidetopharmacology.orgprobes-drugs.orgwikipedia.org

Direct Myometrial Smooth Muscle Stimulation and Contraction

The primary therapeutic effect of methylergometrine is the stimulation of myometrial (uterine smooth muscle) contraction. This direct action leads to an increase in the tone, rate, and amplitude of rhythmic contractions. fda.govrxlist.com This sustained uterotonic effect is particularly valuable in obstetric settings for managing postpartum hemorrhage and uterine atony. patsnap.comrxlist.compatsnap.comnih.govrad-ar.or.jp The contraction is a result of intracellular signaling cascades triggered by receptor activation. patsnap.comrad-ar.or.jp

Multireceptor Binding Profiles: Serotonergic, Dopaminergic, and Adrenergic Systems

Here is a table summarizing the receptor interactions:

| Receptor Type | Methylergometrine Activity | Relevant Search Results |

| Serotonergic (5-HT) | Agonist or Antagonist (subtype dependent) | patsnap.comguidetopharmacology.orgprobes-drugs.orgwikipedia.orgdrugbank.com |

| Dopaminergic | Agonist or Antagonist (subtype dependent) | patsnap.comguidetopharmacology.orgprobes-drugs.orgwikipedia.orgdrugbank.com |

| Alpha-Adrenergic | Agonist | patsnap.compatsnap.commedtigo.com |

Serotonin (B10506) Receptor Subtype (5-HT) Interactions

Methylergometrine interacts with numerous serotonin receptor subtypes. wikipedia.org These interactions are diverse, exhibiting both agonistic and antagonistic properties depending on the specific subtype. wikipedia.orgneurology.org The 5-HT receptor family is extensive, with various subtypes playing roles in a wide range of physiological functions. mdpi.comnih.govnih.gov

Methylergometrine has been found to interact with 5-HT1A, 5-HT1B, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, and 5-HT7 receptors. wikipedia.org

A key interaction for methylergometrine's uterotonic effect is its agonism at the serotonin 5-HT2A receptor subtype. wikipedia.orgpatsnap.comneurology.org These receptors are found on the smooth muscle cells of the uterine wall. patsnap.com Activation of 5-HT2A receptors is primarily coupled to the Gαq signal transduction pathway. nih.govwikipedia.orgwikidoc.orgnih.gov This pathway involves the stimulation of phospholipase C (PLC), which leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). mdpi.comnih.govwikipedia.orgwikidoc.orgnih.govreprocell.com The increase in IP3 levels triggers the release of intracellular calcium ions, ultimately resulting in the contraction of uterine smooth muscle. patsnap.comrad-ar.or.jpmdpi.comnih.govwikipedia.orgwikidoc.orgnih.gov

Methylergometrine also interacts with several subtypes of the 5-HT1 receptor family. It acts as a full agonist for most 5-HT1 receptors, with the exception of 5-HT1D, where it is a partial agonist. neurology.org Notably, methylergometrine appears to be more potent than methysergide (B1194908) at all 5-HT1 receptor subtypes tested. neurology.org

Specific interactions include:

5-HT1A: Methylergometrine interacts with the 5-HT1A receptor. wikipedia.orgwikipedia.orgguidetopharmacology.org

5-HT1B: Methylergometrine interacts with the 5-HT1B receptor. wikipedia.orgwikipedia.orgguidetopharmacology.orgeur.nl

5-HT1E: Studies have reported 5-HT1E receptor agonism by methylergometrine. guidetopharmacology.orgbiorxiv.org The 5-HT1E receptor, like other 5-HT1 receptors, is negatively coupled to adenylate cyclase. acnp.org

5-HT1F: Methylergometrine also shows agonism at the 5-HT1F receptor. guidetopharmacology.orgbiorxiv.org The 5-HT1F receptor is coupled to the inhibition of adenylate cyclase activity. acnp.orgpnas.org

Methylergometrine is known to be a potent full agonist at the 5-HT2B receptor. neurology.orgnih.gov It has also been described as a high-affinity partial agonist at this receptor. ahajournals.org The interaction with the 5-HT2B receptor is of particular interest due to its association with potential adverse effects like cardiac valvulopathy. wikipedia.orgahajournals.org Structural studies, including crystal structures of the 5-HT2B receptor bound to methylergometrine, have provided insights into the binding mode and the structural determinants of activation. mdpi.comnih.govresearchgate.netnih.gov These studies highlight the engagement of specific residues, such as T140 and A225, in the binding pocket, which are crucial for receptor activation. nih.govnih.govnih.gov The difference in activity between methylergometrine (agonist) and its related compound methysergide (antagonist) at the 5-HT2B receptor, despite only a single methyl group difference, underscores the importance of subtle structural variations in ligand-receptor interactions and resulting conformational dynamics. mdpi.comnih.govnih.gov

Here is a table summarizing the 5-HT receptor interactions and activity:

| Receptor Subtype | Methylergometrine Activity | Relevant Search Results |

| 5-HT1A | Agonist (Full) | neurology.org |

| 5-HT1B | Agonist (Full) | neurology.org |

| 5-HT1D | Partial Agonist | neurology.org |

| 5-HT1E | Agonist | guidetopharmacology.orgbiorxiv.org |

| 5-HT1F | Agonist | guidetopharmacology.orgbiorxiv.org |

| 5-HT2A | Agonist (Potent Full) | wikipedia.orgpatsnap.comneurology.orgahajournals.org |

| 5-HT2B | Agonist (Potent Full) / Partial Agonist | wikipedia.orgmedtigo.comneurology.orgnih.govahajournals.orgmedchemexpress.com |

| 5-HT2C | Potent Partial Agonist | neurology.orgahajournals.org |

| 5-HT5A | Agonist | wikipedia.orgauctoresonline.org |

| 5-HT7 | Interaction | wikipedia.org |

5-HT2C, 5-HT5A, and 5-HT7 Receptor Interactions

Methylergometrine has been found to interact with a range of serotonin (5-HT) receptors, including the 5-HT2C, 5-HT5A, and 5-HT7 subtypes. wikipedia.org While its primary uterotonic effect is mediated through interaction with 5-HT2A receptors, its engagement with other 5-HT receptor subtypes contributes to its broader pharmacological profile. wikipedia.orgpatsnap.com Research indicates that methylergometrine acts as an agonist at the 5-HT2B receptor. wikipedia.org Methysergide, which is metabolized into methylergometrine in humans, is reported to be an antagonist at the 5-HT2C and 5-HT7 receptors, while methylergometrine itself interacts with these receptors. wikipedia.org The 5-HT2C receptor is a target with high binding affinity for certain compounds, and understanding the interactions of ergot alkaloids like methylergometrine with this subtype is an area of ongoing research. acs.org The 5-HT receptor family, comprising 12 GPCRs across six major families (5-HT1, 5-HT2, 5-HT4, 5-HT5, 5-HT6, and 5-HT7), mediates a wide array of physiological functions, and the interactions of ligands like methylergometrine with specific subtypes contribute to the complex pharmacological landscape. researchgate.netacnp.org

Dopamine (B1211576) D1 Receptor Antagonism/Modulation

Methylergometrine is known to interact with dopamine receptors. drugbank.comguidetopharmacology.org Specifically, it acts as an antagonist at the dopamine D1 receptor in the smooth muscle of the uterus. drugbank.comguidetopharmacology.org This antagonism of the D1 receptor is a key part of its mechanism of action in increasing the tone, rate, and amplitude of uterine contractions, leading to a sustained tetanic uterotonic effect. drugbank.comfda.govfda.gov This action is crucial for its use in controlling postpartum and post-abortion hemorrhage. drugbank.com Research in animal models, such as crayfish, has utilized methylergometrine as a non-specific dopamine receptor antagonist to investigate the role of dopamine in behavior, with findings suggesting that the inhibitory effect of dopamine on larger animals is mediated by D1 receptors. biologists.combiologists.com This highlights the utility of methylergometrine as a pharmacological tool in studying dopaminergic systems.

G-Protein Coupled Receptor (GPCR) Biased Signaling Research Paradigms

Research into GPCR biased signaling explores how ligands can differentially activate distinct downstream signaling pathways upon binding to a single receptor. nih.govmdpi.combiomolther.org This phenomenon, also known as functional selectivity, suggests that GPCRs can exist in multiple conformational states, each capable of engaging different intracellular signaling molecules like G proteins or beta-arrestins. nih.govbiomolther.org Biased ligands are proposed to stabilize specific receptor conformations that favor coupling to one type of transducer over others. nih.govbiomolther.org Understanding biased signaling is crucial for developing drugs with more targeted therapeutic effects and reduced side effects. mdpi.comacs.org Methylergometrine, as a ligand interacting with multiple GPCRs, including serotonin and dopamine receptors, is relevant to these research paradigms. guidetopharmacology.org Studies on other ergot alkaloids like ergotamine have provided insights into biased signaling at 5-HT2B receptors, showing preferential recruitment of beta-arrestin. nih.govresearchgate.net

Ligand-Induced Conformational Changes in GPCRs

Ligand binding to GPCRs induces conformational changes in the receptor structure, which are essential for signal transduction. biorxiv.orgoup.com These changes involve rearrangements of the transmembrane helices and intracellular loops, ultimately leading to the activation of intracellular proteins like G proteins or arrestins. biorxiv.orgoup.commdpi.com The specific conformational changes induced can vary depending on the ligand, contributing to the phenomenon of biased signaling. nih.govbiomolther.org Research utilizing techniques like crystallography, NMR, and molecular dynamics simulations are employed to study these ligand-induced conformational changes. researchgate.netresearchgate.netnih.gov For instance, studies on the beta-2 adrenergic receptor have shown that ligand binding in the inactive conformation leads to an induced-fit mechanism of activation, involving the closing of a "lid" over the binding site in the active state. biorxiv.org While specific detailed research on methylergometrine's induction of conformational changes across all its target receptors is extensive, the general principles of ligand-induced conformational changes in GPCRs provide a framework for understanding its molecular actions.

Structural Determinants of Receptor Activation and Efficacy

Understanding the structural determinants of how a ligand binding to a GPCR leads to receptor activation and dictates its efficacy is a key area of pharmacological research. This involves identifying the specific amino acid residues in the receptor binding pocket that interact with the ligand and how these interactions propagate structural changes throughout the receptor to enable coupling with downstream signaling molecules. nih.govnih.gov Comparative structural studies of receptors bound to different ligands, including agonists and antagonists, can reveal the molecular features that differentiate their effects. nih.govnih.gov For example, research on the 5-HT2B receptor has investigated the structural determinants of its activation by ligands like methylergometrine and the related compound methysergide. nih.govnih.govmdpi.comresearchgate.net Differences in the binding poses and interactions with key residues in the orthosteric binding pocket, such as T140 and A225, have been implicated in the distinct efficacies of these ligands. nih.govmdpi.com Mutagenesis studies further help to identify the critical residues involved in ligand binding, receptor activation, and biased signaling. nih.govnih.govmdpi.com

Preclinical Pharmacokinetics and Metabolism Investigations

Preclinical pharmacokinetic studies investigate how a compound is absorbed, distributed, metabolized, and excreted by the body. bruker.com For methylergometrine (Methergine), these studies provide crucial data on its bioavailability, distribution volume, plasma clearance, and elimination half-life in animal models. drugbank.comfda.govwikidoc.org Absorption of methylergometrine is reported to be rapid after oral and intramuscular administration, with bioavailability varying depending on the route. drugbank.comfda.govfda.govwikidoc.org Oral bioavailability is approximately 60%, while intramuscular bioavailability is around 78%. drugbank.comfda.govfda.govwikidoc.org Distribution from plasma to peripheral tissues occurs rapidly after intravenous injection. fda.govfda.govwikidoc.org The volume of distribution has been calculated in preclinical settings. fda.govfda.gov

Metabolism of methylergometrine primarily occurs in the liver, involving extensive first-pass metabolism, particularly after oral administration. drugbank.comfda.govfda.govwikidoc.org Ergot alkaloids, including methylergometrine, are largely eliminated by hepatic metabolism and excretion. drugbank.comfda.govfda.govwikidoc.org This metabolic process contributes to the lower bioavailability observed with oral administration compared to parenteral routes. drugbank.comfda.govfda.gov While specific metabolic pathways and the enzymes involved are investigated in preclinical studies, the liver plays a central role in the biotransformation of methylergometrine. drugbank.comfda.govfda.govmedicines.org.uk

Data Table: Preclinical Pharmacokinetic Parameters of Methylergometrine

| Parameter | Value | Route of Administration | Species/Context | Source |

| Oral Bioavailability | ~60% | Oral | Fasting healthy female volunteers | fda.govfda.gov |

| Intramuscular Bioavailability | ~78% | Intramuscular | During delivery | fda.govfda.gov |

| Volume of Distribution (Vdss/F) | 56.1 ± 17.0 liters | IV | Healthy female volunteers | fda.govfda.gov |

| Plasma Clearance (CLp/F) | 14.4 ± 4.5 liters per hour | IV | Healthy female volunteers | fda.govfda.gov |

| Elimination Half-life | 3.39 hours (1.5-12.7 range) | IV | Healthy female volunteers | fda.govwikidoc.org |

Distribution Dynamics in Biological Systems

Following administration, methylergometrine is rapidly distributed from plasma to peripheral tissues. Studies in healthy female volunteers have indicated a rapid distribution phase, occurring within 2 to 3 minutes or less after intravenous injection. pom.go.idfda.govfda.govfda.gov The apparent volume of distribution (Vdss/F) has been calculated to be approximately 56.1 ± 17.0 liters in healthy female volunteers. fda.govfda.gov Another source reports the volume of distribution as 56.1 ± 0 L. drugbank.comnih.govpharmacompass.compharmacompass.com

Hepatic Metabolism and First-Pass Effects

Methylergometrine undergoes extensive metabolism, primarily in the liver. fda.govfda.govdrugbank.compharmacompass.commims.comdrugs.commims.compatsnap.com A significant first-pass effect contributes to the decreased bioavailability observed after oral administration compared to intramuscular administration. fda.govfda.govfda.govdrugbank.comnih.govpharmacompass.compharmacompass.com The bioavailability after oral administration is reported to be about 60%, while intramuscular administration shows a bioavailability of approximately 78%. fda.govfda.govfda.govdrugbank.compharmacompass.compharmacompass.commims.comdrugs.commims.com

Enzymatic Biotransformation Pathways: N-demethylation and Phenyl Ring Hydroxylation

While the complete metabolic pathway in humans has not been fully elucidated, in vitro studies have identified N-demethylation and hydroxylation of the phenyl ring as key biotransformation pathways for methylergometrine. pom.go.id N-demethylation is a common metabolic reaction catalyzed by various enzyme families, including cytochromes P450 and monooxygenases, often involving the insertion of an oxygen atom into the C-H bond adjacent to the amine, followed by the release of formaldehyde (B43269) and the demethylated product. frontiersin.orguzh.chuzh.ch Hydroxylation, particularly aromatic hydroxylation, is also a significant metabolic pathway for various compounds, often mediated by cytochrome P450 enzymes. nih.govcore.ac.uk

Elimination Characteristics and Half-Life Profiling

Methylergometrine is primarily eliminated through hepatic metabolism and subsequent excretion. fda.govfda.govdrugbank.comnih.govpharmacompass.compharmacompass.com The drug is mainly eliminated with the bile into the feces. pom.go.iddrugs.com Only a small percentage of an oral dose, approximately 3%, is eliminated unchanged in the urine. pom.go.idnih.gov

The plasma level decline of methylergometrine has been described as biphasic. fda.govfda.gov The mean elimination half-life in healthy female volunteers is approximately 3.29 ± 1.31 hours pom.go.id or 3.39 hours, with a range of 1.5 to 12.7 hours. fda.govfda.govdrugbank.com Another reported range for the elimination half-life is about 0.5-2 hours nih.gov or approximately 3 hours mims.commims.com. The plasma clearance (CLp/F) has been calculated to be 14.4 ± 4.5 liters per hour in healthy female volunteers. fda.govfda.gov A relatively high total plasma clearance value, about 120-240 ml/min, has also been reported, providing evidence of the drug's rapid elimination. nih.gov

Pharmacokinetic Parameters of Methylergometrine

| Parameter | Value (Healthy Female Volunteers) | Source(s) |

| Volume of Distribution (Vdss/F) | 56.1 ± 17.0 L | fda.govfda.gov |

| Volume of Distribution | 56.1 ± 0 L | drugbank.comnih.govpharmacompass.compharmacompass.com |

| Distribution Half-Life | 1-2 minutes | medchemexpress.comnih.gov |

| Plasma Clearance (CLp/F) | 14.4 ± 4.5 L/hour | fda.govfda.gov |

| Total Plasma Clearance | 120-240 ml/min | nih.gov |

| Elimination Half-Life (Mean) | 3.29 ± 1.31 hours | pom.go.id |

| Elimination Half-Life (Mean) | 3.39 hours (Range 1.5-12.7 hours) | fda.govfda.govdrugbank.com |

| Elimination Half-Life | Approx. 0.5-2 hours | nih.gov |

| Elimination Half-Life | Approx. 3 hours | mims.commims.com |

Tissue Concentrations in Rabbits (30 min post-IV, 0.2 mg/kg)

| Tissue | Concentration (ng/g) | Source(s) |

| Uterus | 34 | medchemexpress.com |

| Liver | 80 | medchemexpress.com |

| Kidneys | 203 | medchemexpress.com |

Bioavailability

| Route of Administration | Bioavailability (%) | Source(s) |

| Oral | 60 | fda.govfda.govfda.govdrugbank.compharmacompass.compharmacompass.commims.comdrugs.commims.com |

| Intramuscular | 78 | fda.govfda.govfda.govdrugbank.compharmacompass.commims.comdrugs.commims.com |

Structure Activity Relationship Sar Studies of Methergine

Ergoline (B1233604) Scaffold Modifications and Functional Implications

The ergoline scaffold is a tetracyclic indole (B1671886) system mdpi.comontosight.ai. Modifications at different positions of this core structure can significantly impact the pharmacological profile of ergot derivatives. For Methergine, which is a lysergamide (B1675752) derivative, the key structural features include the tetracyclic ergoline ring system, a methyl group at the 6-position, and a modified amide substituent at the 8-position wikipedia.orgontosight.ai.

Studies on ergoline derivatives have explored modifications at positions 1, 6, and 8 of the ergoline core researchgate.net. For instance, modifications to the amide N-substituents (denoted as R1 in some SAR studies) can affect receptor affinity researchgate.net. The stereochemistry at the 8-position of the ergoline ring is also critical for the biological activity of these compounds ontosight.aikarger.com. The alpha-configuration at position 8, combined with hydrogenation of the delta-9,10-double bond, can significantly decrease affinity to certain dopamine (B1211576) receptors, suggesting stereoselectivity karger.comkarger.com.

While specific detailed data on the functional implications of every possible modification to the ergoline scaffold in this compound are extensive and depend on the specific receptor being studied, general principles from related ergoline SAR studies can be applied. For example, the presence and nature of substituents on the ergoline ring influence interactions with the binding pockets of receptors, affecting binding affinity and the resulting downstream signaling pathways nih.gov.

Comparative SAR Analysis with Related Ergot Alkaloids

This compound is structurally related to other ergot alkaloids like ergometrine (ergonovine) and lysergic acid diethylamide (LSD) wikipedia.orgwikipedia.org. Ergometrine differs from this compound by having a 1-hydroxypropan-2-yl group as the amide substituent at the 8-position, whereas this compound has a 1-hydroxybutan-2-yl group wikipedia.orgnih.gov. Ergotamine, another ergot alkaloid, is an ergopeptine and contains a cyclic tripeptide appended to the lysergic acid moiety wikipedia.orgfrontiersin.org. These structural differences lead to variations in their pharmacological profiles and receptor interactions.

Comparative SAR analysis reveals that the presence and nature of the amide substituent at the 8-position play a crucial role in determining the activity and receptor selectivity of these compounds. For instance, the cyclic peptide moiety in ergotamine contributes to its pharmacological profile, which includes interactions with serotonin (B10506), dopamine, and noradrenaline receptors researchpromo.comfrontiersin.org. Studies comparing ergotamine and LSD have shown that the peptide appended to ergotamine influences biased signaling at certain serotonin receptors frontiersin.org.

Ergometrine, lacking the cyclic tripeptide found in ergopeptines like ergotamine, has been found to be weakly capable of modulating certain transporter activity compared to ergot peptides researchgate.net. This highlights the impact of the complex peptide side chain on the interaction with biological targets.

Ergot alkaloids, including this compound, interact with a range of receptors due to their structural similarity to neurotransmitters researchpromo.commdpi.com. The specific affinity and efficacy at different receptor subtypes vary among the different ergot derivatives. For example, bromocriptine, a brominated derivative of ergocriptine, is a potent dopamine D2 agonist and also shows affinity for several serotonin receptors, but acts as an antagonist at D1 receptors and a partial agonist at 5-HT2B receptors frontiersin.orgwikipedia.org. Pergolide, another ergoline-based dopamine agonist, acts on dopamine D1, D2, and D3 receptors, as well as serotonin and adrenergic receptors wikipedia.orgmims.com.

The following table provides a simplified comparison of the core structural variations and general receptor interactions of some related ergot alkaloids:

| Compound | Amide Substituent at C8β | Key Structural Variations | Primary Receptor Interactions (General) |

| Ergometrine | 1-hydroxypropan-2-yl | Lysergamide derivative | Uterotonic, interacts with monoamine receptors wikipedia.orgnih.goviiab.memims.com |

| This compound | 1-hydroxybutan-2-yl | Semi-synthetic lysergamide derivative | Uterotonic, interacts with monoamine receptors wikipedia.orgontosight.aimims.com |

| Ergotamine | Cyclic tripeptide | Ergopeptine | Serotonin, Dopamine, Noradrenaline receptors researchpromo.comwikipedia.orgfrontiersin.org |

| Bromocriptine | Cyclic tripeptide (modified) | Brominated ergopeptine derivative | Dopamine D2 agonist, interacts with other dopamine and serotonin receptors frontiersin.orgwikipedia.org |

| Pergolide | (methylthio)methyl | Ergoline derivative | Dopamine D1, D2, D3, Serotonin, Adrenergic receptors wikipedia.orgmims.comnih.gov |

| Lysergic acid diethylamide (LSD) | N,N-diethyl | Semi-synthetic lysergamide derivative | Serotonin receptors (particularly 5-HT2A), Dopamine, Adrenergic, Histamine, Muscarinic receptors frontiersin.orgwikidoc.orgnih.gov |

Rational Design Principles for Receptor Subtype Selectivity

Designing ergot-based drugs with improved receptor subtype selectivity is a key goal in medicinal chemistry researchpromo.comwm.edu. Rational design principles are guided by SAR studies and aim to introduce specific modifications to the ergoline scaffold or its substituents to favor interactions with desired receptor subtypes while minimizing off-target effects.

The structural resemblance of ergot alkaloids to neurotransmitters allows them to interact with a variety of receptors researchpromo.commdpi.com. Achieving selectivity often involves subtly altering the shape, size, and electronic properties of the ergot core or its side chains to optimize the fit and interaction with the binding pocket of a particular receptor subtype.

For serotonin receptors, the interaction of ergoline derivatives is influenced by residues within the binding pocket. For example, the side chain of a specific serine/alanine residue (S/A5.46) in serotonin 5-HT2A receptors can explain species differences in the affinity of ergoline-based antagonists and the selectivity between 5-HT2A and 5-HT2C receptors nih.gov. Modifications at the N(1) position of the ergoline ring can also influence affinity and selectivity for 5-HT2A and 5-HT2C receptors, suggesting the importance of hydrogen bonding, steric, and hydrophobic interactions with residues in the binding pocket nih.gov.

Rational design strategies may involve:

Modification of the amide side chain: Altering the size, branching, and functional groups on the amide substituent at the 8-position can influence the fit and interactions within the binding pockets of different receptors.

Substitutions on the ergoline ring: Introducing or modifying substituents at various positions (e.g., N1, C6, C8) can alter the electronic and steric properties of the molecule, affecting receptor binding.

Stereochemistry: The stereochemistry at positions like C8 and C6a is crucial for receptor recognition and activity ontosight.aikarger.com. Controlling stereochemistry during synthesis is essential for obtaining compounds with desired selectivity.

Introduction of halogens or other functional groups: As seen with bromocriptine, the introduction of a bromine atom can influence the pharmacological profile frontiersin.orgwikipedia.org. Other functional groups can be added to modulate polarity, hydrogen bonding, and other interactions.

Computational modeling and SAR studies are valuable tools in this rational design process, helping to predict the biological activity of new derivatives and guide the synthesis of compounds with enhanced receptor subtype selectivity ontosight.aiwm.edu. By understanding the specific interactions between different parts of the ergoline structure and the amino acid residues in the receptor binding sites, researchers can design molecules tailored to target specific receptors with higher affinity and efficacy, potentially leading to drugs with improved therapeutic profiles and reduced side effects.

Synthetic Methodologies and Chemical Derivatization

Optimization of Synthesis for Compound Purity and Stability

Optimizing the synthesis of methylergonovine (B92282) aims to achieve high purity and stability of the final compound. One method for preparing methylergonovine maleate (B1232345) involves dissolving the crude product in a recrystallization solvent under heating, followed by treatment with activated clay, filtration, cooling crystallization, and drying. google.comgoogle.com

Research into the stability of methylergonovine maleate has investigated its behavior under various conditions, including high temperature, high humidity, and illumination. google.com Studies have shown that under these harsh conditions, the increase in impurities over a period of 10 days is not significant. google.com X-ray powder diffraction patterns of samples subjected to high temperature for 10 days show no difference compared to initial samples, indicating stability. google.com

The choice of recrystallization solvent and the ratio of crude product to solvent and activated clay are important parameters in the purification process. For example, a method specifies using methanol, ethanol, or a mixture thereof as the recrystallization solvent, with a mass ratio of methylergonovine maleate crude product to recrystallization solvent between 1:5 and 1:50. google.comgoogle.com The mass ratio of crude product to activated clay can range from 5:1 to 20:1. google.comgoogle.com Heating the crude product to 50-70 °C for dissolution and cooling crystallization at -5-5 °C are also specified conditions in some methods. google.comgoogle.com

Molecularly imprinted polymers (MIPs) have also been explored for their potential in the purification and analysis of ergot alkaloids, including methylergonovine. uky.eduacs.org While some MIPs synthesized with ergotamine as a template showed higher adsorption to methylergonovine compared to non-imprinted polymers (NIPs), the affinity was generally lower compared to the template molecule itself. uky.eduacs.org Optimizing polymer synthesis parameters, including the choice of template and functional monomers, is crucial for achieving desired selectivity and recognition properties. uky.edu

Characterization Techniques for Synthetic Products

Various analytical techniques are employed to characterize synthetic methylergonovine and its maleate salt, ensuring their identity, purity, and physical properties.

X-ray powder diffraction (XRPD) is a key technique used to characterize the crystalline structure of methylergonovine maleate. Specific 2θ angles in the XRPD pattern are indicative of the compound's crystal form. For a particular methylergonovine maleate compound, characteristic peaks have been observed at 2θ angles including 9.459°, 17.820°, 18.740°, and 21.159°. google.comgoogle.com Further characteristic peaks can be present at 10.861°, 15.219°, 20.920°, 21.801°, 23.680°, 27.079°, and 28.538°. google.comgoogle.com

Thermogravimetric analysis-differential scanning calorimetry (TG-DSC) is used to assess the thermal properties and stability of methylergonovine maleate. Analysis can reveal decomposition peaks and the absence of weightlessness below certain temperatures, indicating the lack of free water or recrystallization solvent in the molecule. google.comgoogle.com For example, a sharp exothermic peak at 197.7 °C with associated weight loss has been identified as a decomposition peak. google.comgoogle.com

Infrared spectroscopy (IR) provides information about the functional groups present in the molecule. The infrared spectrum of methylergonovine maleate shows characteristic peaks at specific wavenumbers, such as 3246 cm⁻¹, 3067 cm⁻¹, 2965 cm⁻¹, 2359 cm⁻¹, 1645 cm⁻¹, 1576 cm⁻¹, 1478 cm⁻¹, 1454 cm⁻¹, 1348 cm⁻¹, and 1059 cm⁻¹. google.com

High-Performance Liquid Chromatography (HPLC) is widely used for assessing the purity of methylergonovine maleate, typically using peak area normalization methods. google.comgoogle.com Reported purity levels using this method can be as high as 99.88%. google.comgoogle.com Reverse phase-based chromatography with alkaline mobile phases is commonly used for the separation of ergot alkaloids, helping to maintain the stability of epimers and improve separation. nih.gov

Other characterization techniques mentioned in the context of ergot alkaloids and related synthetic products include Nuclear Magnetic Resonance (NMR) spectroscopy and crystallographic methods for structural elucidation. researchgate.net Mass spectrometry (MS), often coupled with chromatography (LC-MS/MS), is also a powerful tool for the identification and quantification of ergot alkaloids and their analogues. acs.orgnih.gov

Interactions at the Molecular and Enzymatic Levels

Cytochrome P450 (CYP) Enzyme System Interactions

The cytochrome P450 (CYP) enzyme system plays a central role in the metabolism of many drugs, including ergot alkaloids like methylergonovine (B92282). Hepatic metabolism and excretion are the primary routes of elimination for ergot alkaloids. fda.govnih.gov

CYP3A4 Inhibition and Induction Effects on Methylergonovine Metabolism

Methylergonovine is a substrate of the CYP3A4 isoenzyme. pdr.net Consequently, its metabolism can be significantly affected by drugs that inhibit or induce CYP3A4 activity. Potent inhibitors of CYP3A4 can decrease the metabolism of methylergonovine, potentially leading to increased plasma concentrations and an enhanced risk of ergot toxicity, such as vasospasm. fda.govmedscape.comnih.govprescriberpoint.com Examples of potent CYP3A4 inhibitors include macrolide antibiotics (e.g., erythromycin, clarithromycin, troleandomycin), HIV protease inhibitors (e.g., ritonavir, indinavir, nelfinavir), HIV reverse transcriptase inhibitors (e.g., delavirdine), and azole antifungals (e.g., ketoconazole, itraconazole, voriconazole). fda.govnih.govprescriberpoint.com Moderate inhibitors like fluconazole, fluvoxamine, and clotrimazole (B1669251) should be administered with caution. medscape.comnih.gov

Conversely, strong inducers of CYP3A4 are likely to decrease the pharmacological action of methylergonovine by increasing its metabolism and thus reducing its plasma concentrations. fda.govmedscape.comnih.govfda.govfda.gov Examples of strong CYP3A4 inducers include nevirapine (B1678648) and rifampicin. fda.govmedscape.comnih.govfda.govfda.gov

| CYP3A4 Modulator Type | Examples | Effect on Methylergonovine Metabolism | Potential Outcome |

| Potent Inhibitors | Macrolide antibiotics (erythromycin, clarithromycin), HIV protease inhibitors (ritonavir), Azole antifungals (ketoconazole) fda.govnih.govprescriberpoint.com | Decreased | Increased methylergonovine levels, increased risk of ergot toxicity (vasospasm) fda.govmedscape.comnih.govprescriberpoint.com |

| Strong Inducers | Nevirapine, Rifampicin fda.govmedscape.comnih.govfda.govfda.gov | Increased | Decreased methylergonovine levels, reduced pharmacological action fda.govmedscape.comnih.govfda.govfda.gov |

Absence of Significant Interactions with Other CYP Isoenzymes

Current information indicates no known significant pharmacokinetic interactions involving other cytochrome P450 isoenzymes with methylergonovine. fda.govnih.govnih.govprescriberpoint.comfda.govfda.govrxlist.com

Pharmacodynamic Synergism and Antagonism with Other Bioactive Compounds

Methylergonovine's effects can be modified when administered concurrently with other bioactive compounds, leading to pharmacodynamic synergism or antagonism.

Interactions with Vasoconstrictors and Other Ergot Alkaloids

Methylergonovine itself produces vasoconstriction. fda.govnih.govfda.govrxlist.comamericanregent.comdrugs.com Caution should be exercised when methylergonovine is used concurrently with other vasoconstrictors, as this can lead to enhanced vasoconstrictive effects and an increased risk of hypertension and ischemia. fda.govnih.govnih.govprescriberpoint.comfda.govfda.govrxlist.comamericanregent.com Examples of other vasoconstrictors include sympathomimetic amines and local anesthetics containing vasoconstrictors like epinephrine.

Concomitant administration with other ergot alkaloids can also enhance vasoconstrictive action. fda.govnih.govpdr.netnih.govprescriberpoint.comfda.govfda.govrxlist.comamericanregent.com There have been reports of serious adverse events, such as vasospasm leading to cerebral ischemia and/or ischemia of the extremities, in connection with the coadministration of certain ergot alkaloids (e.g., dihydroergotamine (B1670595) and ergotamine) and potent CYP3A4 inhibitors. fda.govmedscape.comnih.govprescriberpoint.comfda.govrxlist.com While such reports specifically for methylergonovine alone in combination with potent CYP3A4 inhibitors are rare, the potential for serious interactions with other ergot alkaloids exists. fda.govmedscape.comnih.govprescriberpoint.comfda.govrxlist.com

Interactions with beta-blockers may also enhance the vasoconstrictive action of ergot alkaloids. fda.govnih.govpdr.netnih.govfda.govfda.govrxlist.comamericanregent.com

| Interacting Compound Class | Specific Examples | Nature of Interaction | Potential Outcome |

| Vasoconstrictors | Sympathomimetic amines, Local anesthetics with vasoconstrictors | Pharmacodynamic Synergism | Enhanced vasoconstriction, increased risk of hypertension and ischemia fda.govnih.govnih.govprescriberpoint.comfda.govfda.govrxlist.comamericanregent.com |

| Other Ergot Alkaloids | Dihydroergotamine, Ergotamine fda.govmedscape.comnih.govprescriberpoint.comfda.govrxlist.com | Pharmacodynamic Synergism | Enhanced vasoconstriction, increased risk of ergot toxicity (vasospasm) fda.govmedscape.comnih.govprescriberpoint.comfda.govrxlist.com |

| Beta-blockers | (Various) fda.govnih.govpdr.netnih.govfda.govfda.govrxlist.comamericanregent.com | Potential Synergism | Enhanced vasoconstrictive action fda.govnih.govpdr.netnih.govfda.govfda.govrxlist.comamericanregent.com |

| Glyceryl Trinitrate | Glyceryl trinitrate and other antianginal drugs fda.govnih.govnih.govfda.govfda.govrxlist.comamericanregent.com | Pharmacodynamic Antagonism | Reduced effect of antianginal drugs due to vasoconstriction fda.govnih.govnih.govfda.govfda.govrxlist.comamericanregent.com |

Methylergonovine can also reduce the effect of glyceryl trinitrate and other antianginal drugs due to its vasoconstrictive properties. fda.govnih.govnih.govfda.govfda.govrxlist.comamericanregent.com

Modulatory Effects of Anesthetics on Oxytocic Potency

Certain anesthetics, such as halothane (B1672932) and methoxyflurane, may reduce the oxytocic potency of methylergonovine. fda.govnih.govnih.govfda.govfda.govrxlist.comamericanregent.com This interaction suggests a potential antagonistic effect on the uterine smooth muscle contractions induced by methylergonovine.

| Interacting Compound Class | Specific Examples | Nature of Interaction | Potential Outcome |

| Anesthetics | Halothane, Methoxyflurane fda.govnih.govnih.govfda.govfda.govrxlist.comamericanregent.com | Pharmacodynamic Antagonism | Reduced oxytocic potency fda.govnih.govnih.govfda.govfda.govrxlist.comamericanregent.com |

Advanced Research Techniques and Methodological Innovations

Analytical Quantification Methodologies: LC-MS-MS Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a standard and highly sensitive approach for the trace quantification and identification of ergot alkaloids, including methylergometrine, in various matrices. This technique offers efficient isolation, unequivocal identification, and accurate quantification. guidetopharmacology.orgwikipedia.org LC-MS/MS methods involve the separation of alkaloids by HPLC, followed by ionization, typically using electrospray ionization (ESI), to produce protonated molecular ions. These ions then undergo collision-induced fragmentation into characteristic product ions, which are subsequently separated and detected. wikipedia.org

Sensitive and accurate LC-MS/MS methods have been developed and validated for the quantification of methylergometrine in human plasma. One such method utilized liquid-liquid extraction under alkaline conditions and detection in positive multi-reaction-monitoring (+MRM) mode. This method demonstrated a lower limit of quantification (LLOQ) of 0.025 ng/mL and a working range of 0.025 to 10 ng/mL, validated according to US FDA guidelines. guidetopharmacology.org Such methods are deemed suitable for both preclinical and clinical studies involving methylergometrine. guidetopharmacology.org High-performance liquid chromatography with fluorimetric detection (HPLC-FLD) has also been developed for the detection and quantification of methylergometrine in human breast milk, employing solid-phase extraction for sample clean-up.

The performance of different ionization methods, such as ESI and atmospheric pressure photoionization (APPI), in LC-MS analysis of ergot alkaloids has been investigated, showing comparable results with low matrix interference. Molecularly imprinted polymers have also been explored for solid-phase extraction prior to LC-MS/MS analysis of ergot alkaloids, demonstrating the ability to recognize and trap multiple ergot alkaloids and their epimers. wikipedia.org

Computational Modeling and Simulation in Receptor Research

Computational modeling and simulation techniques play a crucial role in understanding the interactions of methylergometrine and other ergot alkaloids with their biological targets, particularly G protein-coupled receptors (GPCRs). These methods include molecular dynamics simulations, docking simulations, and structure-based drug design methodologies.

Computational approaches have been utilized to investigate the binding of ergot alkaloids to various receptors, such as serotonin (B10506) receptors. For instance, the structure of the 5-HT2B receptor in complex with methylergonovine (B92282) has served as a target for docking studies aimed at identifying selective ligands. Computational modeling, including docking simulations, has also been employed in studies investigating the interaction of ergotamine, another ergot alkaloid, with glycine (B1666218) receptors to identify potential binding sites.

Furthermore, advanced computational frameworks integrating molecular image and protein structural representations, such as deep learning models, have been developed and applied to predict compound-protein interactions. These models have prioritized methylergometrine as a potential repurposable drug candidate by specifically targeting pain-associated GPCRs. Computational simulations are also instrumental in elucidating the structural mechanisms of GPCR-biased signaling, which occurs when ligands sharing the same binding site induce distinct downstream pathways.

Site-Directed Mutagenesis and Molecular Dynamics Simulations in GPCR Studies

Site-directed mutagenesis and molecular dynamics simulations are powerful tools for probing the specific interactions between ligands like methylergometrine and their receptor binding sites, particularly in the context of GPCRs.

Site-directed mutagenesis involves altering specific amino acid residues in a receptor to understand their contribution to ligand binding and receptor activation. Studies on ergot alkaloids and serotonin receptors have utilized mutagenesis to investigate key residues involved in these interactions. For example, research on ergot alkaloid interactions with 5-HT GPCRs has highlighted the importance of specific residues and hydrogen bonds, with their roles partly investigated through mutagenesis. Although not specifically focused on methylergometrine, studies on other alkaloids like ergotamine and aporphine (B1220529) alkaloids interacting with serotonin and glycine receptors have employed site-directed mutagenesis in conjunction with computational methods to identify critical binding site residues and validate interactions. Disruption of interactions by receptor mutagenesis can interfere with receptor activation by ergot alkaloids.

Molecular dynamics simulations provide dynamic insights into the conformational changes of receptors and ligands upon binding, helping to understand the molecular basis of ligand activity and biased signaling. These simulations can capture the main interactions responsible for biased signaling and analyze the impact of structural rearrangements within GPCRs, including the role of transmembrane domains and loops. Such simulations, combined with mutagenesis, have revealed the structural basis for ligand bias and G protein selectivity in various GPCRs.

X-ray Diffraction for Structural Elucidation of Compounds

X-ray diffraction techniques, including single-crystal and powder diffraction, are fundamental for determining the three-dimensional crystal and molecular structure of chemical compounds like methylergometrine maleate (B1232345).

Studies have employed X-ray diffraction to examine the crystal and molecular structure of methylergometrine maleate. Single-crystal data have been used to evaluate the structure of related ergometrine maleate, and molecular modeling, informed by this data, has been used to obtain the molecular structure of methylergometrine maleate. Synchrotron powder diffraction data has also been utilized for the crystal structure determination of methylergometrine maleate, providing detailed information about its solid-state form.

Emerging Research Frontiers and Theoretical Applications of Methergine

Investigation of Novel Receptor Interactions beyond Primary Uterine Effects

Methylergonovine's primary mechanism of action in the uterus involves binding to and activating serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype, as well as interacting with alpha-adrenergic receptors to induce smooth muscle contraction. patsnap.com However, research is extending to explore its interactions with a broader spectrum of receptors. Studies have reported methylergonovine's agonism at serotonin 5-HT1E and 5-HT1F receptors. biorxiv.org The 5-HT1E receptor is expressed in various brain areas, including the basal ganglia, anterior cingulate cortex, and prefrontal cortex, and recent studies suggest it could be a potential drug target for conditions like ovarian cancer. biorxiv.org The agonism of methylergonovine (B92282) at these receptors suggests potential pharmacological effects beyond uterine contraction, warranting further investigation into their physiological roles and the implications of methylergonovine's binding in different tissues.

Methylergonovine is also known to interact with dopamine (B1211576) D1 and D2 receptors, as well as a range of other serotonin receptors including 5-HT1A, 5-HT1B, 5-HT2B, 5-HT2C, 5-HT5A, and 5-HT7 receptors. wikipedia.org This broad receptor binding profile suggests that methylergonovine may exert effects on various physiological systems where these receptors are present, contributing to both its therapeutic actions and potential off-target effects.

Explorations in Non-Uterine Smooth Muscle Physiology

While methylergonovine is well-established for its effects on uterine smooth muscle, its influence on other types of smooth muscle is also a subject of research. The drug achieves vasoconstrictive effects, which are attributed to its interaction with alpha-adrenergic receptors and potentially other receptors in the smooth muscle of blood vessels. patsnap.compatsnap.comnih.gov This vasoconstriction is a factor in its use and also contributes to potential side effects like hypertension and coronary artery spasm. nih.govrxlist.com

Research has investigated the effect of methylergonovine on uterine contractility in non-pregnant states, such as during menstruation or laparoscopic myomectomy. bu.edu.eg Studies have observed that intravenous infusion of methylergonovine can lead to a rapid increase in the frequency and basal tone of uterine contractions in the non-pregnant uterus. bu.edu.eg While this still pertains to uterine tissue, these studies contribute to understanding the drug's effects on smooth muscle under different hormonal and physiological conditions, which can inform the broader understanding of its smooth muscle interactions beyond the postpartum uterus.

Furthermore, methylergonovine's vasoconstrictive properties have been utilized in diagnostic procedures, such as provocative testing for coronary artery spasm using methylergonovine maleate (B1232345) as a stimulus. researchgate.net This application highlights the drug's direct effect on vascular smooth muscle, independent of uterine physiology.

Research into Methylergonovine's Influence on Neurotransmitter Systems and Neural Activity Regulation

Methylergonovine's interactions with a variety of neurotransmitter receptors, including serotonergic and dopaminergic receptors, indicate a potential influence on neurotransmitter systems and neural activity. patsnap.comwikipedia.orgpatsnap.com Serotonin and dopamine are key neurotransmitters involved in regulating mood, cognition, motor control, and various neuropsychological processes. nih.govclevelandclinic.orgmdpi.com

The reported agonism of methylergonovine at 5-HT1E and 5-HT1F receptors, which are expressed in the brain, suggests a direct interaction with central nervous system serotonergic pathways. biorxiv.org Additionally, its interaction with dopamine receptors could modulate dopaminergic signaling, which is implicated in reward, motivation, and motor function. nih.govmdpi.com

While the primary clinical application of methylergonovine is obstetric, its effects on neurotransmitter systems are relevant to understanding potential central nervous system-related effects and exploring possible new indications. For instance, methylergonovine has been explored for its potential in treating vascular headaches like migraine and cluster headache, conditions believed to involve neurovascular mechanisms and neurotransmitter dysregulation. frontiersin.orgnih.govresearchgate.net An uncontrolled pilot study on episodic cluster headache patients reported decreased headache frequency and intensity with methylergonovine treatment, suggesting an effect on the underlying pathways involved in these conditions. nih.gov

The interaction with neurotransmitter systems also underlies some of the observed side effects, such as nausea, vomiting, and potential central nervous system effects at higher doses. rxlist.comresearchgate.netmathewsopenaccess.com Further research into the specific binding profiles and functional consequences of methylergonovine at different neurotransmitter receptors is crucial for a comprehensive understanding of its pharmacological profile and potential therapeutic or adverse effects related to neural activity.

Theoretical Contributions to Understanding Complex Biological Pathways

The multifaceted interactions of methylergonovine with adrenergic, dopaminergic, and serotonergic receptors provide a valuable tool for theoretically exploring complex biological pathways. patsnap.comwikipedia.orgpatsnap.com By acting on multiple receptor subtypes within these interconnected systems, methylergonovine can help researchers probe the interplay and downstream effects of these signaling pathways in various tissues and physiological contexts.

For example, studying how methylergonovine's binding to specific serotonin receptor subtypes differentially affects smooth muscle contraction in the uterus versus blood vessels can provide insights into receptor-specific signaling cascades and their functional outcomes. Similarly, its interactions with dopaminergic receptors can be used to investigate the role of dopamine signaling in smooth muscle function or its potential influence on neurovascular mechanisms.

Furthermore, methylergonovine's structural relationship to other ergot alkaloids with diverse pharmacological profiles allows for comparative studies to understand how subtle structural variations influence receptor binding selectivity and downstream biological effects. This can contribute to the theoretical understanding of structure-activity relationships within the ergoline (B1233604) class of compounds and inform the design of new molecules with more targeted pharmacological actions.

The investigation of methylergonovine's effects beyond its primary uterotonic use, including its novel receptor interactions and influence on non-uterine smooth muscle and neurotransmitter systems, contributes to a broader theoretical understanding of receptor pharmacology, smooth muscle physiology, and neuropharmacology. This research can pave the way for identifying new therapeutic targets and developing a more nuanced understanding of complex biological processes.

Q & A

Q. How can researchers enhance the reproducibility of this compound studies in low-resource settings?

- Methodological Answer : Provide open-access protocols with step-by-step visual guides (e.g., video demonstrations of intramuscular administration). Share de-identified datasets via platforms like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Collaborate with local ethics boards to adapt protocols to resource constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.